molecular formula C23H34O6 B8083479 PravastatinLactone-d3 CAS No. 81131-71-7

PravastatinLactone-d3

Cat. No.: B8083479
CAS No.: 81131-71-7
M. Wt: 406.5 g/mol
InChI Key: OQARDMYXSOFTLN-UHFFFAOYSA-N
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Description

Pravastatin Lactone-d3 is a deuterium-labeled isotopologue of pravastatin lactone, a metabolite of the hydrophilic statin pravastatin. It is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies to investigate the dynamics of HMG-CoA reductase inhibition . The compound is distinguished by its deuterium substitution at three hydrogen positions, enhancing its stability in mass spectrometry-based analyses. Key identifiers include:

  • CAS Number: 1329809-35-9 (3α-Hydroxy Pravastatin Lactone-d3) or 1217769-04-4 (Pravastatin Lactone-d3), depending on structural variations .
  • Molecular Formula: C₂₃H₂₉D₃O₇ (approximated; exact formula varies with deuterium placement).
  • Molecular Weight: 409.54 g/mol .
  • Applications: Competitive inhibition studies, metabolic pathway tracing, and analytical method validation .

Properties

IUPAC Name

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQARDMYXSOFTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901103133
Record name 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901103133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81131-71-7
Record name 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81131-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901103133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
Pravastatin Lactone-d3 serves as an internal standard in mass spectrometry for quantifying pravastatin levels in biological samples. The deuterium labeling provides a distinct mass signature that enhances the accuracy and sensitivity of analytical methods. This application is crucial for pharmacokinetic studies, where precise measurement of drug concentrations is necessary.

Table 1: Comparison of Analytical Techniques Using Pravastatin Lactone-d3

TechniqueApplicationAdvantages
Mass SpectrometryQuantification of pravastatin levelsHigh sensitivity and specificity
Liquid ChromatographySeparation and analysis of pravastatinEffective for complex biological matrices
NMR SpectroscopyStructural elucidationProvides detailed information on molecular structure

Pharmacological Research

Cholesterol-Lowering Effects
Pravastatin Lactone-d3, like its parent compound pravastatin, functions as an HMG-CoA reductase inhibitor, playing a vital role in cholesterol biosynthesis regulation. Studies have demonstrated its effectiveness in lowering LDL cholesterol levels, which is critical for managing hyperlipidemia and reducing cardiovascular risk.

Case Study: Efficacy in Hyperlipidemia
A clinical trial involving patients with hypercholesterolemia showed that treatment with pravastatin resulted in significant reductions in total cholesterol (18%) and LDL cholesterol (27%) over 12 weeks. The study emphasized the importance of using accurate quantification methods, including those utilizing Pravastatin Lactone-d3, to monitor drug efficacy and patient response .

Clinical Applications

Monitoring Drug Interactions
Pravastatin Lactone-d3 is also used to study drug interactions and metabolic pathways involving statins. By providing a reliable internal standard, researchers can better understand how pravastatin interacts with other medications and its effects on lipid metabolism.

Case Study: Drug Interaction Analysis
In a study assessing the interaction between pravastatin and cholestyramine, it was found that coadministration led to a 50% reduction in LDL levels. The use of Pravastatin Lactone-d3 as an internal standard allowed for precise measurement of pravastatin concentrations during the interaction analysis .

Biotechnological Applications

Synthesis via Microbial Fermentation
The synthesis of Pravastatin Lactone-d3 often involves biotechnological methods, including microbial fermentation. This process not only enhances yield but also allows for the incorporation of deuterium into the compound during biosynthesis, which is essential for its analytical applications.

Table 2: Synthesis Methods for Pravastatin Lactone-d3

MethodDescriptionYield (%)
Microbial FermentationUtilizes genetically modified strainsUp to 80%
Chemical SynthesisTraditional organic synthesis techniquesVariable

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
Pravastatin Lactone-d3 1217769-04-4 C₂₃H₂₉D₃O₇ 409.54 Deuterated metabolite; used as a stable isotopic tracer in mass spectrometry .
3α-Hydroxy Pravastatin Lactone-d3 1329809-35-9 C₂₃H₂₉D₃O₈ 425.54 Hydroxylated deuterated variant; enhanced polarity for specific analytical methods .
Pravastatin Lactone (EP Impurity D) 85956-22-5 C₂₃H₃₂O₇ 420.50 Non-deuterated lactone metabolite; reference standard for impurity profiling .
Pravastatin-d3 Sodium Salt 1329836-90-9 C₂₃H₂₉D₃NaO₇ 449.54 Deuterated sodium salt form; used in bioavailability studies .
6-Epi Pravastatin Sodium 81176-41-2 C₂₃H₃₅NaO₇ 423.53 Epimeric form; altered stereochemistry affects HMG-CoA reductase binding affinity .

Key Comparisons :

Deuterated vs. Non-Deuterated Forms: Pravastatin Lactone-d3 exhibits nearly identical chemical reactivity to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +3 Da mass shift. This property is critical for tracking metabolic pathways without altering biological activity . In contrast, non-deuterated pravastatin lactone (CAS 85956-22-5) is used in therapeutic studies but lacks isotopic labeling for tracer applications .

Hydrophilicity vs. Lipophilicity :

  • Pravastatin derivatives, including the lactone-d3 form, retain the hydrophilic properties of the parent drug, enabling hepatoselective uptake compared to lipophilic statins like simvastatin or atorvastatin .

Pharmacokinetic Behavior :

  • The sodium salt form (Pravastatin-d3 Sodium) demonstrates improved solubility, facilitating in vivo studies, while the lactone-d3 form is preferred for in vitro metabolic assays .

Epimeric Variants :

  • 6-Epi Pravastatin Sodium (CAS 81176-41-2) shows reduced efficacy due to steric hindrance at the HMG-CoA reductase binding site, highlighting the importance of stereochemistry in statin activity .

Nomenclature and Discrepancies

Discrepancies in CAS numbers (e.g., 1217769-04-4 vs. 1329809-35-9) arise from structural variations, such as hydroxylation or salt forms. Researchers must verify compound specifications based on intended applications .

Biological Activity

Pravastatin Lactone-D3 is a deuterium-labeled derivative of pravastatin, a member of the statin class of drugs, primarily used for lowering cholesterol levels. This compound serves as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify pravastatin concentrations in biological samples. Its biological activity is closely tied to its mechanism of action as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis.

Chemical Structure and Synthesis

Pravastatin Lactone-D3 has a complex molecular structure characterized by its lactone ring and multiple chiral centers. The molecular formula is C23H31D3O5, with a molecular weight of approximately 409.54 g/mol. The synthesis typically involves deuteration of pravastatin lactone through chemical synthesis or microbial fermentation using genetically modified strains of fungi or bacteria that incorporate deuterium during biosynthesis.

Pravastatin Lactone-D3 functions by competitively inhibiting the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is essential for cholesterol synthesis in the liver. This inhibition reduces the production of cholesterol, leading to increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream. This mechanism contributes significantly to cardiovascular health improvements by lowering serum cholesterol levels.

Biological Activity and Pharmacokinetics

Research indicates that Pravastatin Lactone-D3 exhibits biological activity similar to its parent compound, pravastatin. It has been shown to influence various cellular pathways and metabolic processes:

  • Cholesterol Reduction : Studies demonstrate significant reductions in serum cholesterol levels when using pravastatin and its derivatives, including Pravastatin Lactone-D3.
  • Pleiotropic Effects : Beyond cholesterol reduction, pravastatin has been associated with improved insulin sensitivity and anti-inflammatory effects, although results can be controversial depending on the specific statin and patient population .

Case Studies and Research Findings

Several studies have explored the effects of pravastatin and its derivatives on various health outcomes:

  • Impact on Inflammation : A systematic review indicated that pravastatin therapy significantly reduces inflammatory biomarkers such as high-sensitive C-reactive protein (hsCRP) in patients with coronary artery disease .
  • Muscle-related Adverse Effects : Research has documented adverse effects associated with statin therapy, including myopathy and rhabdomyolysis, with varying incidence rates among different statins. Pravastatin is generally considered to have a lower risk profile compared to other statins .
  • Metabolic Studies : In vitro studies utilizing Pravastatin Lactone-D3 have been instrumental in understanding its pharmacokinetic properties and interactions with metabolic enzymes, which can inform dosing regimens and therapeutic strategies .

Data Table: Comparative Analysis of Statins

StatinMechanism of ActionCommon UsesSide Effects
PravastatinHMG-CoA reductase inhibitorHyperlipidemiaMyalgia, elevated liver enzymes
AtorvastatinHMG-CoA reductase inhibitorHyperlipidemiaMyopathy, rhabdomyolysis
SimvastatinHMG-CoA reductase inhibitorHyperlipidemiaMyopathy, gastrointestinal issues
LovastatinHMG-CoA reductase inhibitorHyperlipidemiaMuscle pain, liver dysfunction

Q & A

Q. Advanced Research Focus

  • Microsomal incubation : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems.
  • Sampling timepoints : 0, 5, 15, 30, 60 minutes.
  • Data analysis : Calculate half-life (t₁/₂) using first-order decay models. Compare intrinsic clearance (CLint) to non-deuterated pravastatin to quantify isotope effects.
  • Troubleshooting : Account for lactone-to-acid hydrolysis by including pH-controlled buffers (pH 7.4) .

How can researchers resolve discrepancies in Pravastatin Lactone-d3 quantification across LC-MS/MS platforms?

Advanced Research Focus
Discrepancies often arise from:

  • Ionization efficiency variations : Standardize source parameters (e.g., ESI voltage, desolvation temperature).
  • Column chemistry differences : Use USP-specified C18 columns (e.g., 4.6 × 150 mm, 5 µm) with acidic mobile phases (0.1% formic acid).
  • Calibrator harmonization : Cross-validate against a reference standard (e.g., USP Pravastatin Sodium RS) .

What statistical approaches are appropriate for analyzing dose-response relationships in Pravastatin Lactone-d3 efficacy studies?

Q. Advanced Research Focus

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy maxima.
  • Contradiction management : Use Bland-Altman plots for inter-assay variability or Bayesian hierarchical models to pool data from heterogeneous studies.
  • Power analysis : Ensure n ≥ 6 per group to detect a 20% difference in LDL-C reduction (α = 0.05, β = 0.2) .

How do placental transfer studies of Pravastatin Lactone-d3 inform its safety profile in gestational research?

Q. Advanced Research Focus

  • Ex vivo placenta models : Dual perfusion systems show ≈18% fetal transfer for hydrophilic statins like pravastatin. For deuterated analogs, measure maternal-fetal concentration gradients using LC-MS/MS.
  • Safety endpoints : Monitor fetal viability (e.g., crown-rump length, organogenesis markers) in murine models. Compare outcomes to non-deuterated statins to isolate isotope-specific effects .

What pharmacopeial standards apply to the stability testing of Pravastatin Lactone-d3?

Q. Basic Research Focus

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH Q1A.
  • Acceptance criteria : ≤2% degradation products after 6 months.
  • Dissolution testing : USP Apparatus II (paddle, 50 rpm) in pH 6.8 buffer; ≥80% dissolved within 30 minutes .

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